Cas no 2877675-45-9 (3-({4-(4-fluorophenyl)methyl-3-oxopiperazin-1-yl}methyl)benzonitrile)

3-({4-(4-Fluorophenyl)methyl-3-oxopiperazin-1-yl}methyl)benzonitrile is a synthetic organic compound featuring a benzonitrile core linked to a substituted piperazine moiety. Its structure incorporates a fluorophenyl group, enhancing its potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules. The presence of the nitrile group offers reactivity for further functionalization, while the oxopiperazine segment may contribute to binding affinity in receptor-targeted applications. This compound is of interest in medicinal chemistry due to its modular design, which allows for structural modifications to optimize pharmacokinetic properties. Its well-defined synthetic pathway ensures reproducibility, making it a reliable candidate for exploratory studies in drug discovery.
3-({4-(4-fluorophenyl)methyl-3-oxopiperazin-1-yl}methyl)benzonitrile structure
2877675-45-9 structure
Product Name:3-({4-(4-fluorophenyl)methyl-3-oxopiperazin-1-yl}methyl)benzonitrile
CAS No:2877675-45-9
MF:C19H18FN3O
MW:323.364127635956
CID:5329640
Update Time:2025-10-28

3-({4-(4-fluorophenyl)methyl-3-oxopiperazin-1-yl}methyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-[[4-[(4-Fluorophenyl)methyl]-3-oxo-1-piperazinyl]methyl]benzonitrile
    • 3-({4-(4-fluorophenyl)methyl-3-oxopiperazin-1-yl}methyl)benzonitrile
    • Inchi: 1S/C19H18FN3O/c20-18-6-4-15(5-7-18)13-23-9-8-22(14-19(23)24)12-17-3-1-2-16(10-17)11-21/h1-7,10H,8-9,12-14H2
    • InChI Key: QFMBFMOOWRVZMH-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=CC(CN2CCN(CC3=CC=C(F)C=C3)C(=O)C2)=C1

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 516.2±50.0 °C(Predicted)
  • pka: 7.13±0.20(Predicted)

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Additional information on 3-({4-(4-fluorophenyl)methyl-3-oxopiperazin-1-yl}methyl)benzonitrile

Introduction to 3-({4-(4-fluorophenyl)methyl-3-oxopiperazin-1-yl}methyl)benzonitrile (CAS No. 2877675-45-9)

3-({4-(4-fluorophenyl)methyl-3-oxopiperazin-1-yl}methyl)benzonitrile, identified by its CAS number 2877675-45-9, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structure that includes a piperazine core and a benzonitrile moiety, has garnered attention due to its potential applications in drug discovery and development.

The structural framework of 3-({4-(4-fluorophenyl)methyl-3-oxopiperazin-1-yl}methyl)benzonitrile is characterized by its intricate arrangement of functional groups. The presence of a 4-fluorophenyl group and a methyl substituent on the piperazine ring contributes to its unique chemical properties. These features make it a valuable candidate for further investigation in the synthesis of novel therapeutic agents.

In recent years, there has been growing interest in the development of piperazine derivatives due to their diverse biological activities. Piperazine-based compounds are known for their role as pharmacophores in various drugs, including those used to treat neurological disorders, infections, and other diseases. The specific modification of the piperazine ring in 3-({4-(4-fluorophenyl)methyl-3-oxopiperazin-1-yl}methyl)benzonitrile enhances its potential as a lead compound for medicinal chemistry.

The benzonitrile moiety in this compound adds another layer of complexity, contributing to its reactivity and interaction with biological targets. Benzonitriles are widely recognized for their utility in the synthesis of various pharmacologically active compounds. They serve as key intermediates in the preparation of drugs targeting neurological and cardiovascular diseases, among others.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of a fluorine atom into aromatic rings can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules. In the case of 3-({4-(4-fluorophenyl)methyl-3-oxopiperazin-1-yl}methyl)benzonitrile, the fluorine atom at the para position of the phenyl ring enhances its binding affinity and metabolic stability, making it an attractive candidate for further development.

The synthesis of 3-({4-(4-fluorophenyl)methyl-3-oxopiperazin-1-yl}methyl)benzonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 4-fluorobenzonitrile and piperazine derivatives. These intermediates are then coupled using various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form the final product.

The use of advanced synthetic techniques has enabled chemists to access complex molecules like 3-({4-(4-fluorophenyl)methyl-3-oxopiperazin-1-yl}methyl)benzonitrile with high efficiency. Techniques such as flow chemistry and microwave-assisted synthesis have significantly reduced reaction times and improved yields, making it feasible to produce larger quantities of these compounds for further study.

In terms of biological activity, 3-({4-(4-fluorophenyl)methyl-3-oxopiperazin-1-y}methyl)benzonitrile has shown promise in preclinical studies as a potential therapeutic agent. Its ability to interact with various biological targets suggests that it may have applications in treating a range of diseases. Further research is needed to fully elucidate its mechanism of action and potential therapeutic benefits.

The development of new drugs is a complex process that involves extensive testing and validation. Computational methods such as molecular docking and virtual screening have become increasingly important in identifying promising candidates like 3-{(4-(4-fluorophenyl)methyl)-3-methyloxypiperazin-l}-yI-benzonitrile (CAS No. 2877675 -45 -9). These methods allow researchers to predict how a compound will interact with biological targets before conducting expensive wet-lab experiments.

The role of computational chemistry in drug discovery cannot be overstated. It provides a cost-effective way to screen large libraries of compounds and identify those with the highest potential for success. As computational methods continue to improve, they will play an increasingly important role in the development of new therapeutic agents.

The future prospects for 3-{(4-(4-fluorophenyl)methyl)-3-methyloxypiperazin-l}-yI-benzonitrile (CAS No.2877675 -45 -9) are promising. Ongoing research aims to optimize its synthesis, improve its pharmacological properties, and explore new therapeutic applications. As our understanding of disease mechanisms continues to evolve, compounds like this one will be essential tools in the fight against human disease.

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